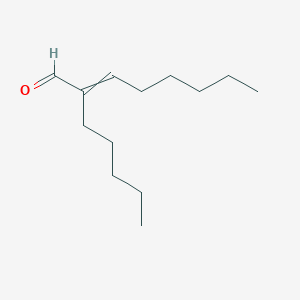

2-Pentyloct-2-enal

Description

2-Pentyloct-2-enal (CAS: Not explicitly provided in evidence) is a branched-chain α,β-unsaturated aldehyde with the molecular formula C₁₃H₂₄O. Its structure comprises an 8-carbon backbone (octanal) featuring a pentyl substituent at the second carbon and a double bond between carbons 2 and 3. This compound is notable for its citrus-floral odor profile, making it relevant in fragrance and flavor applications. Its extended alkyl chain and unsaturated bond influence its physicochemical properties, such as reduced volatility and increased lipophilicity compared to shorter-chain aldehydes .

Properties

CAS No. |

170469-52-0 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

2-pentyloct-2-enal |

InChI |

InChI=1S/C13H24O/c1-3-5-7-9-11-13(12-14)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

KGWAIWASIGYVPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(CCCCC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyloct-2-enal can be achieved through several methods. One common approach involves the aldol condensation of pentanal and octanal in the presence of a base catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Pentyloct-2-enal may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Pentyloct-2-enal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The double bond allows for various substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

Oxidation: 2-Pentyloctanoic acid

Reduction: 2-Pentyloctanol

Substitution: Halogenated derivatives of 2-Pentyloct-2-enal

Scientific Research Applications

2-Pentyloct-2-enal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pentyloct-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond allows for additional interactions with other molecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Pentyloct-2-enal, we compare it to aldehydes and esters with analogous structural features. Key comparisons include chain length, functional group reactivity, and odor characteristics.

Chain Length and Volatility

Longer alkyl chains increase molecular weight and reduce volatility. For instance:

| Compound | Molecular Weight | Boiling Point (°C) | Odor Profile |

|---|---|---|---|

| 2-Pentyloct-2-enal | 184.28 (calc.) | ~250 (estimated) | Citrus, floral |

| 2-Hexenal | 100.16 | 155 | Green, apple-like |

| Nonanal | 142.24 | 185 | Fatty, citrus |

2-Pentyloct-2-enal’s higher molecular weight and branched structure result in a slower evaporation rate, making it suitable for base notes in perfumery. In contrast, 2-Hexenal’s shorter chain contributes to a sharp, transient aroma .

Functional Group Reactivity

Aldehydes like 2-Pentyloct-2-enal are more reactive than esters (e.g., Ethyl Pent-2-enoate, discussed in ) due to the electrophilic aldehyde group. This reactivity makes aldehydes prone to oxidation, forming carboxylic acids, whereas esters exhibit greater stability and are often used in flavor formulations for their fruity notes .

Solubility and Lipophilicity

2-Pentyloct-2-enal’s extended alkyl chain renders it insoluble in water but soluble in organic solvents. This property aligns with its use in oil-based perfumes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.